7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide
Overview
Description
7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide is a chemical compound with the molecular formula C8H5ClN2O5S and a molecular weight of 276.65 g/mol . This compound is known for its unique structure, which includes a benzoxazine ring fused with a sulfonamide group. It is primarily used in research and development settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide typically involves the reaction of 7-chloro-2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine with sulfonamide under controlled conditions . The reaction is carried out in an inert atmosphere at temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including the use of high-purity reagents and advanced analytical techniques to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar structure but with a methyl group instead of a sulfonamide group.
N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide: Contains a thiadiazine ring instead of a benzoxazine ring.
Uniqueness
7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide is unique due to its specific combination of a benzoxazine ring and a sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-chloro-2,4-dioxo-1H-3,1-benzoxazine-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O5S/c9-4-2-5-3(1-6(4)17(10,14)15)7(12)16-8(13)11-5/h1-2H,(H,11,13)(H2,10,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRUZZLZXHSTAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)NC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539051 | |
Record name | 7-Chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23380-53-2 | |
Record name | 7-Chloro-1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-6-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23380-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-Chloro-6-sulfamoylisatoic anhydride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET594CS2LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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